4-Hydroxy-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, (4R)-: is a complex organic compound that belongs to the class of amino acids This compound is characterized by its unique structure, which includes a proline backbone with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, (4R)- typically involves multiple steps. The process begins with the protection of the amino group of proline using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the nonenyl chain through a series of reactions, including esterification and amidation. The final step involves the deprotection of the Boc group to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of peptides and other complex molecules.
Biology: In biological research, it serves as a model compound to study enzyme interactions and protein folding.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, (4R)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved often relate to metabolic processes or signal transduction mechanisms.
Comparison with Similar Compounds
L-Proline: The parent compound, which lacks the additional functional groups.
N-Acetyl-L-Proline: A derivative with an acetyl group attached to the amino group.
L-Proline Methyl Ester: A methyl ester derivative of proline.
Uniqueness: The uniqueness of L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, (4R)- lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity compared to other proline derivatives.
Properties
Molecular Formula |
C19H32N2O6 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-hydroxy-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H32N2O6/c1-5-6-7-8-9-10-14(20-18(26)27-19(2,3)4)16(23)21-12-13(22)11-15(21)17(24)25/h5,13-15,22H,1,6-12H2,2-4H3,(H,20,26)(H,24,25) |
InChI Key |
OMMAVELVJUFTFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)N1CC(CC1C(=O)O)O |
Origin of Product |
United States |
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